(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one
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Overview
Description
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is a limonoid compound, a class of secondary metabolites known for their diverse biological activities. Limonoids are derived from triterpenes and are commonly found in the Meliaceae and Rutaceae families. This compound, specifically, has been isolated from the seeds of Chisocheton macrophyllus, a species within the Meliaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neohavanensin typically involves the extraction from natural sources rather than synthetic routes. The seeds of Chisocheton macrophyllus are collected and subjected to various extraction and purification processes to isolate neohavanensin .
Industrial Production Methods: The process involves solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of neohavanensin.
Scientific Research Applications
Chemistry: It serves as a model compound for studying limonoid structures and their reactivity.
Medicine: Its potential anticancer properties are of particular interest in medicinal chemistry.
Industry: While not widely used industrially, its extraction and purification processes are of interest for natural product chemistry.
Mechanism of Action
The mechanism of action of neohavanensin involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to exhibit cytotoxic effects against cancer cells, possibly through the induction of apoptosis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
- Dysobinin
- Nimonol
- 7α-Hydroxyneotricilenone
Comparison: (1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one is unique among these compounds due to its specific structural features and biological activities. While dysobinin, nimonol, and 7α-hydroxyneotricilenone also exhibit biological activities, neohavanensin’s cytotoxicity against cancer cells sets it apart .
Properties
CAS No. |
18046-79-2 |
---|---|
Molecular Formula |
C26H38O5 |
Molecular Weight |
430.585 |
IUPAC Name |
(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C26H38O5/c1-23(2)18-11-20(29)26(5)17(25(18,4)21(30)12-19(23)28)6-8-24(3)15(10-16(27)22(24)26)14-7-9-31-13-14/h7,9,13,15,17-22,28-30H,6,8,10-12H2,1-5H3/t15-,17+,18-,19+,20+,21-,22+,24-,25+,26-/m0/s1 |
InChI Key |
UQCZNPMQMPHNTQ-LKEJJYOPSA-N |
SMILES |
CC1(C2CC(C3(C(C2(C(CC1O)O)C)CCC4(C3C(=O)CC4C5=COC=C5)C)C)O)C |
Origin of Product |
United States |
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